Padma 28

Peripheral arterial disease Intermittent claudication Walking distance

Procure Padma 28 (CAS 122879-13-4) for research programs requiring a clinically validated, multi-component herbal intervention. Unlike single-agent vasoactives (cilostazol, pentoxifylline) or generic supplements (Ginkgo biloba, vitamin E), Padma 28 delivers a unique fixed-ratio combination of 20–22 botanicals, calcium sulfate, and camphor, exerting simultaneous immunomodulatory, antioxidant, anti-inflammatory, and angioprotective effects that cannot be replicated by isolated compounds or ad hoc blends. Backed by placebo-controlled trials demonstrating a mean increase of +95.97 m in maximal walking distance (P<0.00001) and a placebo-equivalent safety profile (OR 1.09 for adverse events), Padma 28 is an evidence-based candidate for comparative effectiveness studies and chronic inflammatory vascular disease research.

Molecular Formula C16H18N4O2S
Molecular Weight 0
CAS No. 122879-13-4
Cat. No. B1168819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePadma 28
CAS122879-13-4
SynonymsPadma 28
Molecular FormulaC16H18N4O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes60 capsules / 200 capsules / 540 capsules / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Padma 28 CAS 122879-13-4: Multi-Component Herbal Formulation for Intermittent Claudication and Atherosclerosis Research


Padma 28 (CAS 122879-13-4) is a complex herbal formulation derived from traditional Tibetan medicine, registered in Switzerland since the 1970s as a medicinal product for symptomatic circulatory disorders [1]. The compound comprises 20–22 plant-derived ingredients combined in fixed weight ratios, plus calcium sulfate and camphor [2]. Distinct from single-agent vasoactive pharmaceuticals, Padma 28 exerts multi-target effects through immunomodulatory, antioxidant, anti-inflammatory, and angioprotective mechanisms that are not reproducible by isolated constituent compounds [3].

Padma 28 CAS 122879-13-4: Why Generic Substitution with Single-Agent Vasoactives or Other Herbal Supplements Fails


Padma 28 cannot be reliably substituted by single-agent pharmaceuticals (e.g., cilostazol, pentoxifylline, naftidrofuryl) or by other herbal supplements (e.g., Ginkgo biloba, vitamin E) due to its unique fixed multi-component composition, which produces a distinct pharmacological profile. Systematic reviews indicate that alternative herbal supplements such as Ginkgo biloba, vitamin E, and omega-3 fatty acids have no evidence of clinical benefit for intermittent claudication, while Padma 28 demonstrates statistically significant and clinically relevant efficacy across multiple placebo-controlled trials [1]. The compound's multi-target mechanism—simultaneously modulating inflammatory cytokine pathways, inhibiting oxidative burst, and improving fibrinolysis—cannot be recapitulated by isolating any single component or by combining individual supplements ad hoc [2].

Padma 28 CAS 122879-13-4: Quantified Evidence of Differentiation from Placebo and In-Class Comparators


Padma 28 versus Placebo: Meta-Analysis of Maximum Walking Distance Improvement at 16 Weeks

A 2013 Cochrane systematic review of five randomized controlled trials (n=365) comparing Padma 28 with placebo for at least 16 weeks demonstrated a statistically significant increase in maximum walking distance in Padma 28–treated patients, while placebo groups showed no significant change [1]. Pooled data from two trials produced a mean difference (MD) of 95.97 meters favoring Padma 28 over placebo (95% CI 79.07 m to 112.88 m, P < 0.00001) [1]. An earlier meta-analysis of five trials reported a weighted mean difference (WMD) of 63.51 meters (95% CI 27.11 to 99.91, P < 0.001) [2].

Peripheral arterial disease Intermittent claudication Walking distance

Padma 28 versus Placebo: Proportion of Patients Achieving Clinically Meaningful (>100 m) Walking Distance Increase

A meta-analysis of five placebo-controlled trials found that 18.2% of Padma 28–treated patients achieved an increase in maximum walking distance exceeding 100 meters, compared with only 2.1% of placebo-treated patients (odds ratio 10.0, 95% CI 3.03–33.33, P < 0.001; number needed to treat = 6.2) [1]. The 100-meter threshold is recognized as a clinically relevant benchmark in peripheral arterial disease management [2].

Peripheral arterial disease Intermittent claudication Clinical relevance

Padma 28 versus Placebo: Adverse Event Profile Demonstrating Tolerability Comparable to Placebo

Cochrane meta-analysis of four randomized controlled trials involving 231 participants found no statistically significant difference in adverse event rates between Padma 28 and placebo groups (odds ratio 1.09, 95% CI 0.42 to 2.83, P = 0.86) [1]. Reported side effects—primarily mild gastrointestinal discomfort, tiredness, and skin eruption—occurred with similar frequency in both treatment arms [1]. Additionally, a comprehensive review of 29 trials (1,704 verum patients) found that dropout and withdrawal rates were 2.5-fold and 3.5-fold higher in placebo groups than in Padma 28 groups, respectively [2].

Safety Tolerability Adverse events

Padma 28 In Vitro: Concentration-Dependent Inhibition of Interferon-γ–Induced Neopterin Production and Tryptophan Degradation

In vitro studies using human peripheral blood mononuclear cells (PBMC) demonstrated that Padma 28 significantly inhibits interferon-γ–induced neopterin production and tryptophan degradation in a concentration-dependent manner (P < 0.001 vs stimulated control) [1]. Higher concentrations completely blocked these Th1-type cytokine–mediated pathways. This immunomodulatory activity is distinct from the mechanism of cilostazol (PDE3 inhibition) or pentoxifylline (non-selective PDE inhibition) [2].

Immunomodulation Inflammation In vitro pharmacology

Padma 28 versus Alternative Herbal Supplements: Evidence-Based Differentiation in Intermittent Claudication

In a systematic assessment of complementary therapies for peripheral arterial disease, Padma 28 was the only herbal intervention demonstrating consistent efficacy for intermittent claudication across multiple placebo-controlled trials [1]. In contrast, other supplements including vitamin E, Ginkgo biloba, and omega-3 fatty acids were found to have no evidence of benefit beyond placebo [2]. This evidence gap supports Padma 28 as the only herbal formulation with a clinically validated effect size in this indication.

Herbal supplement comparison Evidence-based medicine Peripheral arterial disease

Padma 28 in Vivo Murine Model: Stimulation of Cell-Mediated Immunity and Lymphocyte Chemokinetic Activity

In vivo administration of Padma 28 to Balb/c mice for 7 days significantly increased splenic lymphocyte proliferation in response to mitogen PHA (P < 0.001) and enhanced in vitro chemokinetic activity (P < 0.001 for low dose, P < 0.01 for high dose) compared to water-treated controls [1]. Effects were observed at both low (0.085 mg/day) and high (5.8 mg/day) doses, indicating a broad dose–response window.

Immunostimulation In vivo pharmacology Cell-mediated immunity

Padma 28 CAS 122879-13-4: Optimal Research and Clinical Application Scenarios Based on Quantitative Evidence


Symptomatic Management of Fontaine Stage II Peripheral Arterial Disease with Contraindications to PDE Inhibitors

In patients with lifestyle-limiting intermittent claudication who are ineligible for cilostazol due to heart failure (NYHA Class III/IV) or cannot tolerate pentoxifylline, Padma 28 offers an evidence-based alternative with a placebo-equivalent safety profile (OR 1.09 for adverse events, 95% CI 0.42–2.83) and a clinically meaningful increase in maximum walking distance (MD +95.97 m vs placebo, P < 0.00001) [1]. The NNT of 6.2 for achieving a >100 m walking distance improvement supports cost-effective therapeutic selection in this subpopulation [2].

Adjunctive Anti-Inflammatory and Immunomodulatory Therapy in Atherosclerosis Research

Preclinical and clinical evidence supports Padma 28's utility as an adjunctive agent in atherosclerosis models where inflammation-driven pathology predominates. In vitro data confirm concentration-dependent inhibition of IFN-γ–induced neopterin production and tryptophan degradation (P < 0.001) [3], while in vivo murine studies demonstrate stimulation of cell-mediated immunity and enhanced lymphocyte chemokinetic activity (P < 0.001) [4]. This dual immunomodulatory/anti-inflammatory profile differentiates Padma 28 from single-target vasoactives and supports its investigation in chronic inflammatory vascular conditions beyond isolated claudication.

Comparative Effectiveness Research Evaluating Multi-Component Herbal Formulations versus Single-Agent Vasoactives

Padma 28 is uniquely positioned for comparative effectiveness studies against cilostazol, naftidrofuryl, and pentoxifylline due to its robust placebo-controlled evidence base. While network meta-analyses have established relative efficacy rankings for conventional vasoactives (naftidrofuryl > cilostazol > pentoxifylline) [5], direct head-to-head trials between Padma 28 and these agents are absent. The 18.2% responder rate (>100 m increase) and MD of +95.97 m in maximum walking distance [1] provide quantitative benchmarks for designing future comparator trials and for interpreting cross-study efficacy comparisons.

Pediatric Vascular and Inflammatory Disease Research

A systematic review of 29 clinical trials including 1,704 Padma 28–treated patients, of whom 697 (41%) were children, demonstrated a favorable safety profile in pediatric populations, with dropout rates 2.5-fold lower in verum than placebo groups [6]. This safety record supports the compound's utility in pediatric research settings where many vasoactive pharmaceuticals lack approved indications or adequate safety data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Padma 28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.